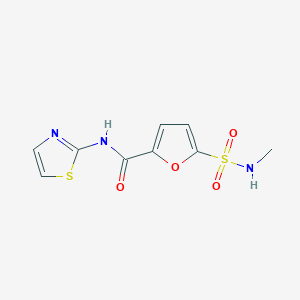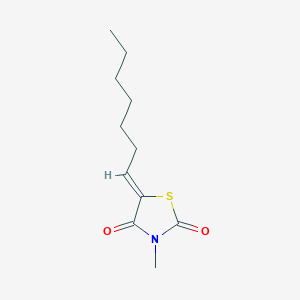![molecular formula C21H21N3O B2880412 2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one CAS No. 516519-69-0](/img/structure/B2880412.png)
2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as BPC, and it has been found to have several applications in various fields, including medicine, biology, and chemistry.
Applications De Recherche Scientifique
2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one has been found to have several applications in scientific research. One of the most notable applications is in the field of medicine, where it has been found to have potential therapeutic effects. BPC has been studied for its ability to promote tissue repair and regeneration, making it a potential treatment for various injuries and diseases. Additionally, BPC has been found to have anti-inflammatory and antioxidant properties, which could make it a useful treatment for various inflammatory conditions.
Mécanisme D'action
The mechanism of action of 2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one is not yet fully understood. However, studies have suggested that BPC may work by promoting the production of growth factors, which play a crucial role in tissue repair and regeneration. Additionally, BPC has been found to have anti-inflammatory and antioxidant properties, which could also contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one has several biochemical and physiological effects. BPC has been found to promote the production of growth factors, such as insulin-like growth factor 1 (IGF-1) and transforming growth factor beta (TGF-β), which play a crucial role in tissue repair and regeneration. Additionally, BPC has been found to have anti-inflammatory and antioxidant properties, which could make it a useful treatment for various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one in lab experiments is its potential therapeutic effects. BPC has been found to promote tissue repair and regeneration, making it a potential treatment for various injuries and diseases. Additionally, BPC has been found to have anti-inflammatory and antioxidant properties, which could make it a useful treatment for various inflammatory conditions. However, one of the limitations of using BPC in lab experiments is its limited solubility in water, which could make it challenging to work with in some experiments.
Orientations Futures
There are several potential future directions for research on 2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one. One area of research could focus on exploring the mechanism of action of BPC in more detail. Additionally, further research could be conducted to investigate the potential therapeutic effects of BPC in various diseases and conditions. Finally, research could be conducted to develop new synthesis methods for BPC that could make it easier to work with in lab experiments.
Conclusion
In conclusion, 2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has several potential applications in various fields, including medicine, biology, and chemistry. While the mechanism of action of BPC is not yet fully understood, studies have suggested that it may work by promoting tissue repair and regeneration and has anti-inflammatory and antioxidant properties. Future research could focus on exploring the potential therapeutic effects of BPC further and developing new synthesis methods that could make it easier to work with in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one involves a multi-step process that requires several reagents and solvents. One of the most common methods used to synthesize this compound is the reaction between benzotriazole and 3-phenylprop-2-enal in the presence of cyclohexanone. The reaction is usually carried out under reflux conditions, and the resulting product is purified using various methods, including column chromatography and recrystallization.
Propriétés
IUPAC Name |
2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-20-14-6-7-15-21(20,16-8-11-17-9-2-1-3-10-17)24-22-18-12-4-5-13-19(18)23-24/h1-5,8-13H,6-7,14-16H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEYIOLAVACVOR-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C1)(CC=CC2=CC=CC=C2)N3N=C4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C(=O)C1)(C/C=C/C2=CC=CC=C2)N3N=C4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,2,3-Benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2880337.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(pentyloxy)benzamide](/img/structure/B2880338.png)


![Methyl 6-oxo-4-(2-pyridinylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2880343.png)
![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2880344.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2880345.png)

![2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid](/img/structure/B2880351.png)
